(S,E)-N-(4-((3,4-Dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, commonly referred to as an impurity of Afatinib, is a complex organic compound that arises during the synthesis and degradation of Afatinib, a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound is significant in pharmaceutical research due to its implications for drug quality and efficacy.
Afatinib is primarily used in the treatment of non-small cell lung cancer and is known for its ability to irreversibly bind to EGFR and other related receptors. The impurity in question has been identified during stability studies and forced degradation experiments, highlighting its formation under specific conditions such as alkaline or humid environments . The presence of this impurity can affect the quality control measures of Afatinib formulations, necessitating detailed analysis and characterization .
The compound is classified as a quinazoline derivative, which is a common scaffold in many pharmaceutical agents, particularly those targeting kinases. Its structure incorporates multiple functional groups that contribute to its chemical behavior and biological activity.
The synthesis of (S,E)-N-(4-((3,4-Dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide can be achieved through several methods involving Afatinib as a starting material. Key steps in the synthesis include:
The yield of the synthesized impurity can reach up to 93% with high purity levels exceeding 99% depending on the specific conditions employed during synthesis. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to confirm the structure and purity of the compound .
The molecular structure of (S,E)-N-(4-((3,4-Dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide features:
This complex arrangement contributes to its pharmacological properties and stability .
The molecular formula is , with a molecular weight of approximately 459.1232 g/mol. The compound exhibits specific spectral characteristics that can be analyzed through various spectroscopic methods for structural confirmation.
The primary reactions involving this impurity include:
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor these reactions and quantify impurities formed during degradation studies.
The mechanism by which (S,E)-N-(4-((3,4-Dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide exerts its effects is closely related to that of Afatinib. It likely involves inhibition of receptor tyrosine kinases, particularly EGFR, leading to decreased cell proliferation in cancerous tissues.
In vitro studies have demonstrated that compounds structurally similar to Afatinib can inhibit EGFR with IC50 values in the nanomolar range, suggesting potential biological activity for this impurity as well .
The compound is expected to be a solid at room temperature with specific melting and boiling points that can be determined experimentally.
Key chemical properties include:
Characterization through techniques such as infrared spectroscopy provides insights into functional groups present in the molecule .
The primary applications of (S,E)-N-(4-((3,4-Dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide include:
CAS No.: 31348-80-8
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2
CAS No.: 20542-97-6